molecular formula C12H14ClNO2 B2575857 1-(4-Chlorobenzoyl)piperidin-4-ol CAS No. 86928-09-8

1-(4-Chlorobenzoyl)piperidin-4-ol

Cat. No. B2575857
Key on ui cas rn: 86928-09-8
M. Wt: 239.7
InChI Key: VEXLZSWFSWYAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529730

Procedure details

30 g (0.296 mol) of 4-hydroxypiperidine, 260 ml of CHCl3, 57.3 g (0.414 mol) of K2CO3 and 260 ml of water are placed in a one liter Erlenmeyer flask, 51.8 g (0.296 mol) of p-chlorobenzoyl chloride, dissolved in 50 ml of CHCl3, are added in the course of 15 minutes, whilst cooling with a bath of iced water. The mixture is stirred overnight at ambient temperature. The organic phase is decanted, the aqueous phase is extracted with CHCl3 and the CHCl3 extract is washed with water until the pH is 6-7. It is dried over MgSO4, filtered and concentrated. The product is recrystallised from ethyl acetate.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
57.3 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
reactant
Reaction Step Three
Quantity
51.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
260 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].O.[Cl:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>C(Cl)(Cl)Cl>[Cl:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)=[O:21])=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1CCNCC1
Step Two
Name
Quantity
57.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
260 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
51.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in the course of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with CHCl3
EXTRACTION
Type
EXTRACTION
Details
the CHCl3 extract
WASH
Type
WASH
Details
is washed with water until the pH is 6-7
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product is recrystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C(=O)N2CCC(CC2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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